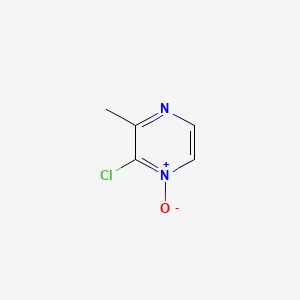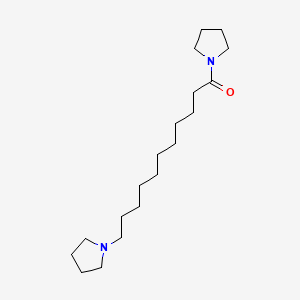
Cytidine 3',5'-diphosphate
Vue d'ensemble
Description
Cytidine 3’,5’-diphosphate is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is an ester of pyrophosphoric acid with the nucleoside cytidine, consisting of a pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is involved in the biosynthesis of nucleic acids and is essential for cellular metabolism and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases . Another method includes the use of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate, resulting in the formation of cytidine triphosphate, which can then be converted to cytidine diphosphate .
Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound through metabolic engineering and pathway optimization .
Analyse Des Réactions Chimiques
Types of Reactions: Cytidine 3’,5’-diphosphate undergoes various biochemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can also participate in nucleophilic substitution reactions and form complexes with metal ions .
Common Reagents and Conditions: Common reagents used in the reactions involving cytidine 3’,5’-diphosphate include adenosine triphosphate, magnesium ions, and specific enzymes such as nucleotidases and kinases . The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity.
Major Products Formed: The major products formed from the reactions of cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and various nucleoside analogs .
Applications De Recherche Scientifique
Cytidine 3’,5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleotidases and kinases.
Biology: It plays a role in the synthesis of nucleic acids and is involved in cellular signaling pathways.
Medicine: Cytidine 3’,5’-diphosphate is used in the development of antiviral and anticancer drugs.
Mécanisme D'action
Cytidine 3’,5’-diphosphate exerts its effects by participating in the biosynthesis of nucleic acids and acting as a precursor for the synthesis of cytidine triphosphate and other nucleotides . It targets specific enzymes involved in nucleotide metabolism, such as cytidine triphosphate synthase and nucleotidases . The compound also plays a role in cellular signaling pathways by acting as a substrate for kinases and other enzymes .
Comparaison Avec Des Composés Similaires
Cytidine 5’-diphosphocholine:
Cytidine monophosphate: A nucleotide that serves as a precursor for the synthesis of cytidine diphosphate and cytidine triphosphate.
Cytidine triphosphate: A nucleotide involved in the synthesis of RNA and DNA and in cellular signaling.
Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Its ability to act as a precursor for multiple nucleotides and its participation in cellular signaling make it a versatile and essential compound in biological systems .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIITUCOOTSAP-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183481 | |
| Record name | Cytidine 3',5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-94-3 | |
| Record name | Cytidine 3',5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 3',5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)








